methyl 3-({3-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-1H-indol-1-yl}methyl)benzoate
Overview
Description
Methyl 3-({3-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-1H-indol-1-yl}methyl)benzoate is a useful research compound. Its molecular formula is C29H23N3O4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.16885622 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histochemical Techniques
Methyl 3-({3-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-1H-indol-1-yl}methyl)benzoate, due to its complex naphthol structure, might be considered in the development of new histochemical reagents for tissue oxidase demonstration. Similar compounds have been found effective in conjunction with N-phenyl-p-phenylenediamine for this purpose. These compounds can complex with various metals like mercury, molybdenum, cobalt, and iron, hinting at potential applications in electron microscopy (Burstone, 1959).
Antibacterial Properties
Compounds with structural similarities, specifically those featuring a combination of benzoyl and naphthol components, have shown notable antibacterial activities. For instance, derivatives of benzoyldithiocarbazic acid, which share some structural elements with the compound , have been found effective against various bacterial strains (Szczesio, Korona-Głowniak & Gobis, 2018).
Organic Synthesis
This compound may have applications in organic synthesis, especially in the creation of fused pyranones, as demonstrated by similar molecules used in synthesizing derivatives of tetrahydro-2H-1-benzopyran-2-one and related compounds (Ornik et al., 1990). Additionally, it might be used in enantioselective 1,3-dipolar cycloaddition processes catalyzed by chiral dirhodium(II) carboxylates, a method demonstrated for related ester-carbonyl ylides (Kitagaki et al., 2000).
Liquid Crystal Technology
In the realm of liquid crystal technology, analogs of this compound, specifically those based on methyl 3,4,5-trishydroxybenzoate, have been designed for self-organization in novel thermotropic cubic liquid-crystalline phases. Such developments are crucial in advanced materials science and optics (Balagurusamy et al., 1997).
Biological Activity and Polymers
Research into similar compounds, such as derivatives of benzoic acid, has been conducted to synthesize hybrid polymers with significant biological activity. These studies have led to compounds with substantial IC50 value reductions, indicating potential therapeutic applications (Kareem et al., 2021).
Anticancer Research
In anticancer research, naphthoquinone esters, structurally related to the compound , have been synthesized and evaluated for their cytotoxicities against various cancer cell lines. The presence of specific functional groups has been found to influence the level of cytotoxicity, offering insights into potential anticancer applications (Kongkathip et al., 2004).
Properties
IUPAC Name |
methyl 3-[[3-[(E)-[(2-hydroxynaphthalene-1-carbonyl)hydrazinylidene]methyl]indol-1-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4/c1-36-29(35)21-9-6-7-19(15-21)17-32-18-22(23-10-4-5-12-25(23)32)16-30-31-28(34)27-24-11-3-2-8-20(24)13-14-26(27)33/h2-16,18,33H,17H2,1H3,(H,31,34)/b30-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSDMCFBKHXCI-OKCVXOCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=C(C=CC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=C(C=CC5=CC=CC=C54)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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